molecular formula C10H17NO B3013791 1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane CAS No. 1820607-46-2

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No. B3013791
CAS RN: 1820607-46-2
M. Wt: 167.252
InChI Key: RAXHZYMUQQRXCJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane is a chemical compound that belongs to the class of spirocyclic compounds. It has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has a unique spirocyclic structure that makes it an interesting candidate for drug development. 5]nonane.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthetic Approaches : Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds are of interest due to their challenging synthesis and significant biological activities. These compounds are cores in natural or synthetic products, demanding innovative synthesis strategies (Sinibaldi & Canet, 2008).
  • Structural Analysis : Studies have explored the synthesis of spirocyclic oxetanes and oxetane-fused benzimidazoles, revealing the structural diversity achievable with spiro compounds. These include the synthesis of 2-oxa-7-azaspiro[3.5]nonane and its derivatives (Gurry, McArdle, & Aldabbagh, 2015).

Chemical Properties and Reactions

  • Chemical Reactions : Research indicates the successful synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based reactions. This study highlights the adaptability of the spirocyclic scaffold in different chemical contexts (Huynh, Nguyen, & Nishino, 2017).
  • Ring System Applications : The 1-azaspiro[4.4]nonane ring system is used in synthesizing bioactive compounds like cephalotaxine. Its applications in antileukemic activities and as a template for constructing synthetic receptors and enzyme inhibitors are noteworthy (El Bialy, Braun, & Tietze, 2005).

Advanced Applications in Organic Chemistry

  • Intramolecular Reactions : Studies on oxa-aza spirobicycles demonstrate their potential in organic chemistry, particularly in intramolecular reactions. These compounds can be used to create complex molecular systems (Freire et al., 2002).
  • Cycloaddition Reactions : Cycloaddition reactions involving spiro compounds like 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been studied, demonstrating their utility in creating diverse molecular structures (Molchanov & Tran, 2013).

Safety and Hazards

Safety data sheets suggest that direct contact with the substance should be avoided and personal protective equipment should be used when handling it . It is also recommended to ensure adequate ventilation and to avoid the formation or spread of dust in the air .

properties

IUPAC Name

3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8(1)9-10(7-11-9)3-5-12-6-4-10/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXHZYMUQQRXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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